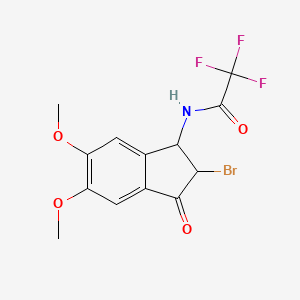

![molecular formula C15H22N2O2 B3137480 Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate CAS No. 439096-21-6](/img/structure/B3137480.png)

Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate

概要

説明

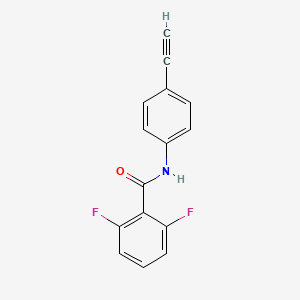

Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate is a chemical compound with the linear formula C10H13NO2 . It is also known as ethyl (4-aminophenyl)acetate .

Synthesis Analysis

The synthesis of such compounds often involves various chemical reactions. For instance, the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially be used . This process involves exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H13NO2 . The molecular weight of this compound is 179.221 .Chemical Reactions Analysis

The Suzuki–Miyaura coupling is a potential reaction that could be involved in the chemical reactions of this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .科学的研究の応用

Ethyl Acetate Production and Process Intensification

- Ethyl Acetate in Industry : Ethyl acetate is widely used as a solvent for paints, coatings, and in the food industry. Techniques such as reactive distillation have shown advantages in its production, highlighting the importance of optimizing manufacturing processes for better efficiency and reduced costs (Patil & Gnanasundaram, 2020).

Advanced Oxidation Processes for Organic Compound Degradation

- Degradation of Acetaminophen : Studies on acetaminophen degradation via advanced oxidation processes (AOPs) have identified various by-products, indicating the effectiveness of these processes in water treatment and the importance of understanding biotoxicity and environmental impact (Qutob et al., 2022).

Biodegradation in Soil and Groundwater

- Ethyl tert-Butyl Ether (ETBE) Biodegradation : Research on ETBE, a gasoline additive, has shown its biodegradation potential in soil and groundwater, emphasizing the role of microorganisms and the possibility of using bioaugmentation for environmental remediation (Thornton et al., 2020).

Ionic Liquid Technologies and Environmental Impact

- Ionic Liquids in Industry : The use of ionic liquids like 1-ethyl-3-methylimidazolium acetate in industrial applications has raised questions about their toxicity and environmental fate, highlighting the need for comprehensive assessment before widespread use (Ostadjoo et al., 2018).

Ethanol as a Renewable Resource

- Ethanol in Hydrogen Storage : The conversion of ethanol to ethyl acetate, coupled with hydrogen production, presents a sustainable approach to hydrogen storage, emphasizing the potential of ethanol as a renewable energy carrier (Santacesaria et al., 2023).

Safety and Hazards

特性

IUPAC Name |

ethyl 2-[1-(4-aminophenyl)piperidin-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-19-15(18)11-12-7-9-17(10-8-12)14-5-3-13(16)4-6-14/h3-6,12H,2,7-11,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKWPYFFKLRAIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCN(CC1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(9-cyano-1-methyl-1H-benzo[f]indol-4-yl)-N'-phenylurea](/img/structure/B3137403.png)

![2,2,2-trifluoro-N-[4-(2-phenylethynyl)phenyl]acetamide](/img/structure/B3137433.png)

![N-[4-(2-phenylethynyl)phenyl]cyclopropanecarboxamide](/img/structure/B3137438.png)

![[3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanol](/img/structure/B3137446.png)

![N,N-dimethyl-N'-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea](/img/structure/B3137461.png)

![1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3137471.png)

![N-[4-(1-hexynyl)phenyl]-4-methylbenzenecarboxamide](/img/structure/B3137496.png)

![4-fluoro-N-[4-(1-hexynyl)phenyl]benzenecarboxamide](/img/structure/B3137503.png)

![4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B3137518.png)